REACTION_CXSMILES
|
[BrH:1].C([O:4][C:5](=O)[CH2:6][N:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]1=[NH:13])C>C(O)C>[BrH:1].[N:13]1[C:5](=[O:4])[CH2:6][N:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=12 |f:0.1,3.4|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
Br.C(C)OC(CN1C(C=CC=C1)=N)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
the precipitate is collected
|
Type
|
WASH
|
Details
|
The isolated solid is washed with ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
Br.N=1C(CN2C1C=CC=C2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |